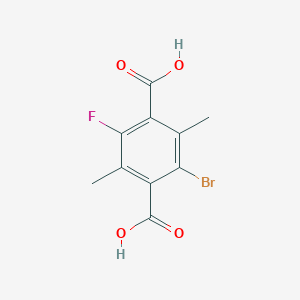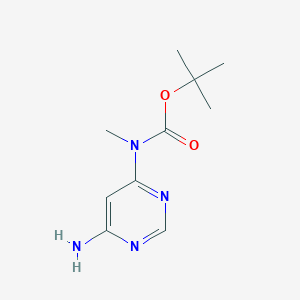
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid: is an organic compound with the molecular formula C10H8BrFO4 and a molecular weight of 291.07 g/mol . It is a derivative of terephthalic acid, which is a key raw material in the production of polyethylene terephthalate (PET) and other polymers. This compound is characterized by the presence of bromine, fluorine, and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Methylation: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Carboxylation: The carboxyl groups can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide (CO2) under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methyl groups are converted to carboxyl groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxyl groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. For example, the bromine atom can be replaced with an amino group using ammonia (NH3) in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-Bromo-5-fluoro-3,6-dicarboxylic acid.
Reduction: Formation of 2-Bromo-5-fluoro-3,6-dimethylbenzyl alcohol.
Substitution: Formation of 2-Amino-5-fluoro-3,6-dimethylterephthalic acid.
科学的研究の応用
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of functionalized terephthalic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings. It is also used in the development of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
類似化合物との比較
Similar Compounds
2-Bromo-5-fluoroterephthalic acid: Lacks the methyl groups present in 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid.
2-Bromo-3,6-dimethylterephthalic acid: Lacks the fluorine atom.
5-Fluoro-3,6-dimethylterephthalic acid: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms along with two methyl groups on the aromatic ring. This combination of substituents can significantly influence its chemical reactivity, physical properties, and potential applications. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-bromo-5-fluoro-3,6-dimethylterephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOWGKHOZPULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743408 |
Source


|
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-10-6 |
Source


|
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-chloro-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMi](/img/new.no-structure.jpg)
![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)




